Sgc-gak-1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SGC-GAK-1 is an inhibitor of cyclin G-associated kinase (GAK; Ki = 3.1 nM). It is greater than 50-fold selective for GAK over a panel of 400 kinases at 1 µM but does bind to RIPK2 in a bioluminescence resonance energy transfer (BRET) engagement assay (IC50 = 360 nM). SCG-GAK-1 reduces the viability of LNCaP and 22Rv1 prostate cancer cells with IC50 values of 0.65 and 0.17 µM, respectively. It also inhibits dengue virus infection in Huh7 cells (EC50 = 0.08 µM).

SGC GAK 1 is a high affinity cyclin G associated kinase (GAK) inhibitor.

作用机制

Target of Action

The primary target of Sgc-gak-1 is the Cyclin G-associated kinase (GAK) . GAK is a 160 kDa serine/threonine kinase and is a member of the numb-associated kinase (NAK) family . It plays a crucial role in various biological processes, including membrane trafficking, protein sorting, and centrosome maturation . It is also involved in neuronal development, making it a potential therapeutic target for neurodevelopmental disorders .

Mode of Action

This compound acts as a potent inhibitor of GAK by targeting its ATP-binding site . It selectively binds to GAK, reducing its function . This results in decreased neurite outgrowth and synaptogenesis, as evidenced by reduced neurite length and decreased synapse number .

Biochemical Pathways

The inhibition of GAK by this compound affects the protein phosphorylation process, an important modification in signal transduction pathways . Specifically, it decreases the phosphorylation of neurofilament 200-kDa subunits . This suggests that GAK may be involved in the regulation of neurite outgrowth and synaptogenesis, which are critical processes in neuronal development .

Pharmacokinetics

This rapid metabolism resulted in quick clearance in liver microsomes and in mice, limiting its utility in in vivo studies .

Result of Action

The inhibition of GAK by this compound leads to impaired neurite outgrowth and synaptogenesis . This is manifested as reduced neurite length and decreased synapse number in cultured neurons . These results suggest that GAK may be physiologically involved in normal neuronal development, and that decreased GAK function may be related to neurodevelopmental disorders .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other kinases. For instance, while this compound is highly selective in a kinome-wide screen, cellular engagement assays have identified receptor-interacting protein kinase 2 (RIPK2) as a collateral target . Additionally, the metabolic stability of this compound can be affected by the presence of cytochrome P450 enzymes in the liver .

生化分析

Biochemical Properties

Sgc-gak-1 interacts with GAK, a 160 kDa serine/threonine kinase originally identified as a direct association partner with cyclin G . The compound has a high affinity for GAK, with a dissociation constant (K D) of 1.9 nM .

Cellular Effects

This compound has multiple biological roles and disease associations. It is involved in membrane trafficking and sorting of proteins, including as an essential cofactor for HSC70-dependent uncoating of clathrin coated vesicles in the cytoplasm . This compound is required for maintenance of centrosome maturation and progression through mitosis .

Molecular Mechanism

This compound exerts its effects at the molecular level by targeting the ATP-binding site of GAK . It is highly selective in a kinome-wide screen .

Temporal Effects in Laboratory Settings

It is known that this compound increases the thermal stability of the isolated GAK kinase domain .

Metabolic Pathways

This compound is involved in the metabolic pathway of GAK, a member of the numb-associated kinase (NAK) family .

Transport and Distribution

Within the cell, this compound localizes to the Golgi complex, cytoplasm, and nucleus .

Subcellular Localization

This compound is localized within the Golgi complex, cytoplasm, and nucleus

属性

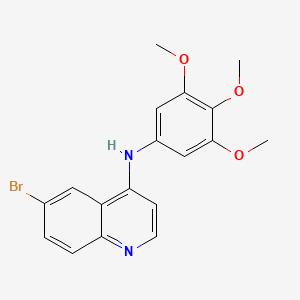

IUPAC Name |

6-bromo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O3/c1-22-16-9-12(10-17(23-2)18(16)24-3)21-15-6-7-20-14-5-4-11(19)8-13(14)15/h4-10H,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOSKLDNVNGKRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC2=C3C=C(C=CC3=NC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes SGC-GAK-1 a valuable tool for studying cyclin G associated kinase (GAK)?

A1: this compound stands out as a potent and selective inhibitor of GAK, making it a valuable chemical probe for investigating the biological functions of this understudied kinase. [, ] Unlike many other kinase inhibitors, this compound demonstrates high selectivity for GAK, with limited activity against other kinases except for RIPK2. [] This selectivity is crucial for attributing observed cellular effects specifically to GAK inhibition. Researchers have successfully used this compound to demonstrate the role of GAK in neurite outgrowth and synapse formation, highlighting its utility in dissecting GAK's involvement in various cellular processes. []

Q2: Does this compound have any off-target effects?

A2: While highly selective for GAK, this compound has been found to also inhibit RIPK2, albeit to a lesser extent. [] This finding highlights the importance of using appropriate controls in experiments involving this compound. To address this, researchers have identified a structurally related molecule, SGC-GAK-1N, which exhibits significantly lower potency towards GAK but retains activity against RIPK2. [] Additionally, a compound known as HY-19764 demonstrates potent RIPK2 inhibition without affecting GAK. [] Utilizing these control compounds alongside this compound allows researchers to differentiate between the effects of GAK inhibition and potential off-target effects mediated through RIPK2.

Q3: What future directions are being pursued in the development of GAK inhibitors?

A4: Research efforts continue to focus on developing an optimized in vivo probe for GAK. While this compound has proven valuable for in vitro studies, its rapid metabolism necessitates further optimization for in vivo applications. [] Current research explores two main avenues: (1) designing novel GAK inhibitors with improved metabolic stability while maintaining high potency and selectivity, and (2) utilizing co-administration strategies with cytochrome P450 inhibitors to enhance the in vivo exposure of existing inhibitors like this compound. [, ] These efforts aim to provide researchers with robust tools to fully elucidate the therapeutic potential of GAK inhibition.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。